(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid
Description
(2E)-4-[(3-Chlorophenyl)amino]-4-oxobut-2-enoic acid is an α,β-unsaturated carbonyl compound characterized by a conjugated enoic acid backbone and a 3-chlorophenyl substituent. The (2E) configuration denotes the trans arrangement of the double bond between C2 and C3. This compound belongs to a class of molecules where the substitution pattern on the aromatic ring significantly influences electronic properties, solubility, and biological activity .
Properties
IUPAC Name |
(E)-4-(3-chloroanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(14)15/h1-6H,(H,12,13)(H,14,15)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCOUGYIWJRLKT-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36847-88-8 | |
| Record name | 3'-CHLOROMALEANILIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid typically involves the condensation of 3-chloroaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often incorporating automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Analogs
Key Observations :
- Chlorine Substituents : The position of chlorine affects solubility and reactivity. The 3-chloro derivative (target compound) is moderately soluble in isopropyl alcohol/acetone mixtures, while the 4-chloro analog (with additional 2-formyl group) shows lower water solubility .
- Electron-Withdrawing Groups: The cyano (CN) substituent in the 4-position enhances polarity, making the compound more soluble in polar aprotic solvents like DMSO or DMF .
- Methyl Groups : The 4-methyl analog exhibits water insolubility and a lower pKa (2.81), suggesting stronger acidity compared to unsubstituted derivatives .
Yield and Purity :
Insights :
- The 3-chloro derivative’s bioactivity is hypothesized to arise from its ability to mimic transition states in enzyme catalysis, akin to HIV-1 integrase inhibitors .
- The presence of a piperazine ring in the 3-chloro analog () expands its utility in CNS drug discovery due to enhanced blood-brain barrier penetration .
Structural and Electronic Comparisons
- Hammett Parameters: notes correlations between substituent σ values and redox potentials. The 3-Cl group (σ ≈ 0.37) likely reduces electron density at the carbonyl, enhancing electrophilicity compared to methyl (σ ≈ -0.17) or cyano (σ ≈ 0.66) groups .
- Frontier Orbital Analysis : HOMO-LUMO gaps influence reactivity. Electron-withdrawing groups (Cl, CN) lower LUMO energy, facilitating nucleophilic attacks—critical in maleamic acid derivatives’ role as Michael acceptors .
Biological Activity
(2E)-4-[(3-chlorophenyl)amino]-4-oxobut-2-enoic acid, also known as a derivative of amino acids, has garnered attention in medicinal chemistry due to its unique structural features that allow for interactions with various biological pathways. This compound, characterized by the presence of a chlorophenyl group attached to an amino group and a butenoic acid structure, exhibits potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClNO3, with a molecular weight of 225.63 g/mol. Its structure includes a conjugated system with both an amine and a carbonyl functional group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClNO3 |
| Molecular Weight | 225.63 g/mol |
| CAS Number | 36847-88-8 |
Synthesis
The synthesis of this compound typically involves the condensation of 3-chloroaniline with maleic anhydride under controlled conditions, often in a solvent like acetic acid at elevated temperatures. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, modulating various biological pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to desired biological effects. Further studies are required to elucidate the exact molecular targets and pathways involved .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .
Anticancer Activity
Preliminary investigations have highlighted the compound's potential anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Case Study:
In a study evaluating the anticancer effects on colon cancer cells, this compound showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications .
Comparison with Similar Compounds
The compound's unique structural features confer distinct chemical reactivity and biological activity compared to other similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | Contains thiadiazole ring | Known for its antiviral activity |
| 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester | Hydroxy and dimethyl groups | Selective inhibition of colon cancer cell proliferation |
| (2E)-4-[3-(trifluoromethyl)phenyl]amino]-4-oxobut-2-enoic acid | Trifluoromethyl group | Potential anti-inflammatory effects |
Q & A
Q. How can crystallography resolve discrepancies in reported molecular conformations?
- Methodological Answer: Grow single crystals via slow evaporation (solvent: DMF/water). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å). Solve the structure using SHELX and compare with DFT-optimized geometries to validate stereoelectronic effects .
Notes
- Advanced questions emphasize mechanistic studies, data reconciliation, and computational integration.
- Basic questions focus on synthesis, characterization, and purification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
